molecular formula C9H5ClF3N B1586620 2-Chloro-5-(trifluoromethyl)phenylacetonitrile CAS No. 22902-88-1

2-Chloro-5-(trifluoromethyl)phenylacetonitrile

Cat. No. B1586620
CAS RN: 22902-88-1
M. Wt: 219.59 g/mol
InChI Key: KTMVZYQQKJZSFK-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)phenylacetonitrile is a chemical compound with the molecular formula C9H5ClF3N . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-(trifluoromethyl)phenylacetonitrile consists of a phenyl ring substituted with a chloro group at the 2nd position and a trifluoromethyl group at the 5th position .


Physical And Chemical Properties Analysis

2-Chloro-5-(trifluoromethyl)phenylacetonitrile has a molecular weight of 219.59 . It has a boiling point of 30-32 degrees Celsius . The compound is a solid at room temperature .

Scientific Research Applications

Nuclear Fluorination of Diarylisoxazoles

Research conducted by Stephens and Blake (2004) explored the C-4 fluorination of 3,5-diarylisoxazoles using Selectfluor®. This process demonstrated the utility of acetonitrile as a solvent for substrates with neutral or activating substituents on the 5-phenyl ring, highlighting the role of acetonitrile in facilitating fluorination reactions under varied conditions (Stephens & Blake, 2004).

Electrocarboxylation of Chloroacetonitrile

Fabre and Reynes (2010) investigated the electrocarboxylation of chloroacetonitrile mediated by electrogenerated cobalt(I) phenanthroline. This study underscores the transformation of chloroacetonitrile into cyanoacetic acid, demonstrating the compound's role in electrochemical reactions that contribute to synthesizing valuable organic acids (Fabre & Reynes, 2010).

Reactivity of Fluoro-Phenylacetonitrile Derivatives

Stazi et al. (2010) reported on the unusual reactivity of a closely related compound, 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, which undergoes a unique reaction leading to a trimeric compound. This study provides insights into the reactivity patterns of fluorinated phenylacetonitriles, suggesting potential pathways for novel compound synthesis (Stazi et al., 2010).

Polymorphism in Aminonitrile Derivatives

Laubenstein et al. (2016) focused on the polymorphism of 2-(perfluorophenyl)-2-(phenylamino)acetonitrile, illustrating the compound's ability to form diverse crystalline structures. This research highlights the significance of acetonitrile derivatives in studying polymorphism and crystal engineering (Laubenstein et al., 2016).

Inhibition of Gene Expression

Palanki et al. (2000) conducted structure-activity relationship studies on a compound structurally similar to 2-Chloro-5-(trifluoromethyl)phenylacetonitrile, focusing on its role as an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. This application demonstrates the potential of such compounds in medical research, particularly in regulating gene expression (Palanki et al., 2000).

Safety And Hazards

2-Chloro-5-(trifluoromethyl)phenylacetonitrile is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and is harmful if inhaled .

properties

IUPAC Name

2-[2-chloro-5-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3N/c10-8-2-1-7(9(11,12)13)5-6(8)3-4-14/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMVZYQQKJZSFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380785
Record name [2-Chloro-5-(trifluoromethyl)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(trifluoromethyl)phenylacetonitrile

CAS RN

22902-88-1
Record name 2-Chloro-5-(trifluoromethyl)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22902-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Chloro-5-(trifluoromethyl)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-(trifluoromethyl)phenylacetonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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